molecular formula C21H24N4O2S B2993125 4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}ethyl)-N-ethylpiperazine-1-carbothioamide CAS No. 496777-26-5

4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}ethyl)-N-ethylpiperazine-1-carbothioamide

Cat. No.: B2993125
CAS No.: 496777-26-5
M. Wt: 396.51
InChI Key: LQVUICBIYAIMCC-UHFFFAOYSA-N
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Description

The compound 4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}ethyl)-N-ethylpiperazine-1-carbothioamide (hereafter referred to as the target compound) features a complex tricyclic core fused with a piperazine-carbothioamide side chain. Its structural uniqueness lies in the 3-azatricyclo[7.3.1.0⁵,¹³]trideca-1(12),5,7,9(13),10-pentaene ring system, which incorporates two ketone groups (2,4-dioxo) and a nitrogen atom at position 3 . The ethyl substitution on the piperazine nitrogen distinguishes it from analogs with aryl or other alkyl groups. This article provides a detailed comparison of its structural, physicochemical, and bioactivity profiles with related compounds, leveraging computational and experimental data from diverse sources.

Properties

IUPAC Name

4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-ethylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c1-2-22-21(28)24-12-9-23(10-13-24)11-14-25-19(26)16-7-3-5-15-6-4-8-17(18(15)16)20(25)27/h3-8H,2,9-14H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVUICBIYAIMCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)N1CCN(CC1)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}ethyl)-N-ethylpiperazine-1-carbothioamide typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known procedures. The key steps include:

  • Formation of the tricyclic core through a series of cyclization reactions.
  • Introduction of the piperazine moiety via nucleophilic substitution.
  • Attachment of the carbothioamide group through thiolation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}ethyl)-N-ethylpiperazine-1-carbothioamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}ethyl)-N-ethylpiperazine-1-carbothioamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}ethyl)-N-ethylpiperazine-1-carbothioamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Inhibition: Binding to and inhibiting the activity of enzymes or receptors.

    Activation: Activating certain pathways or signaling cascades.

    Modulation: Modulating the function of proteins or other biomolecules.

Comparison with Similar Compounds

Structural Analysis of the Target Compound

Core Features

  • Tricyclic Backbone : The 3-azatricyclo[7.3.1.0⁵,¹³]tridecapentaene system is planar and rigid, as evidenced by crystallographic data for similar azatricyclic derivatives .
  • Side Chain: A piperazine-carbothioamide group linked via a two-carbon ethyl spacer.
  • Substituent : An ethyl group on the piperazine nitrogen, influencing lipophilicity (calculated XlogP = 3.4) .

Calculated Physicochemical Properties

Property Value
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Rotatable Bonds 4
Topological Polar Surface Area 88 Ų
Complexity 687

Comparison with Structurally Related Compounds

Structural Analogues

(a) N-Phenylpiperazine-carbothioamide Derivative (CAS 304645-31-6)
  • Key Difference : Phenyl group instead of ethyl on the piperazine nitrogen.
  • Impact : Increased aromatic interactions and higher molecular weight (MW = ~423.5 vs. target compound’s MW ~361.4). XlogP remains similar (~3.4) due to phenyl’s hydrophobicity offset by polar carbothioamide .
(b) 4-Hydroxyquinazoline-Piperazine Derivatives (A1–A6)
  • Core Variation : Replaces the azatricyclo system with a 4-hydroxyquinazoline ring.
  • Functional Groups : Carboxamide (C=O) instead of carbothioamide (C=S).
  • Substituents : Halogens (F, Cl) on the aryl group modulate electronic properties and binding affinity .
(c) Naphmethonium (16)
  • Structural Overlap: Shares the azatricyclo core but includes dimethylamino and additional tricyclic substituents.
  • Bioactivity: Known as a muscarinic acetylcholine receptor modulator, highlighting the pharmacological relevance of the azatricyclic scaffold .

Physicochemical and Pharmacokinetic Comparisons

Compound Core Structure Side Chain Substituent XlogP Hydrogen Bond Donors/Acceptors Bioactivity Clustering
Target Compound Azatricyclo + dioxo N-Ethyl, carbothioamide 3.4 1 / 4 Likely kinase/modulator
N-Phenyl Derivative Azatricyclo + dioxo N-Phenyl, carbothioamide 3.4 1 / 4 Similar to target
A3 (4-Fluorophenyl) Quinazoline N-4-Fluorophenyl, carboxamide 2.9 2 / 5 Anticancer (in vitro)
Naphmethonium (16) Azatricyclo Dimethylamino, tricyclic 4.1 0 / 4 Receptor modulation

Key Observations :

  • The carbothioamide group (C=S) in the target compound and its phenyl analog increases hydrogen-bond acceptor capacity compared to carboxamides (C=O) in A3 .
  • Ethyl vs. phenyl substituents minimally affect XlogP but alter steric and electronic interactions with target proteins .

Bioactivity and Target Profiling

  • Cluster Analysis : Compounds with azatricyclic cores (target compound, naphmethonium) cluster together in bioactivity profiles, suggesting shared modes of action (e.g., kinase inhibition or receptor modulation) .
  • Similarity Metrics : Tanimoto coefficients (Tanimoto_morgan > 0.7) indicate high structural similarity between the target compound and its phenyl derivative, correlating with overlapping protein targets (e.g., HDACs, kinases) .
  • Divergences : Replacement of the azatricyclic core with quinazoline (A3) shifts bioactivity toward DNA-intercalating pathways, as seen in cytotoxic assays .

Biological Activity

The compound 4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}ethyl)-N-ethylpiperazine-1-carbothioamide (CAS Number: 442557-38-2) is a complex organic molecule with potential biological activities that warrant detailed investigation. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H26N4O2SC_{26}H_{26}N_{4}O_{2}S with a molecular weight of approximately 458.58 g/mol. The structure features a tricyclic system which contributes to its unique biological activity.

PropertyValue
Molecular FormulaC26H26N4O2S
Molecular Weight458.58 g/mol
CAS Number442557-38-2
SMILESCc1ccc(cc1)NC(=S)N1CCN(CC1)CCn1c(=O)c2cccc3c2c(c1=O)ccc3

Antitumor Properties

Research indicates that compounds related to the tricyclic structure of this molecule exhibit significant antitumor activity. For instance, studies have shown that derivatives can inhibit tumor cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest . The compound's ability to interact with specific molecular targets suggests potential use in cancer therapy.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . Preliminary studies suggest that it may possess activity against a range of bacteria and fungi, making it a candidate for further development as an antimicrobial agent . The mechanism of action likely involves disruption of microbial cell membranes or inhibition of essential metabolic processes.

The biological activity of this compound is attributed to its ability to bind to specific enzymes or receptors involved in cellular signaling pathways. This binding can modulate enzymatic activity or alter gene expression profiles, leading to therapeutic effects.

Case Study 1: Antitumor Efficacy

In a study published in Pharmaceutical Research, the compound was tested against several cancer cell lines including breast and colon cancer cells. Results demonstrated a dose-dependent inhibition of cell growth with IC50 values indicating significant potency compared to standard chemotherapeutic agents .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties revealed that the compound exhibited effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of commonly used antibiotics, suggesting potential for clinical application in treating infections .

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